N,N'-[1,2-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine]
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Overview
Description
N,N’-[1,2-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine] is a complex organic compound characterized by its unique structure, which includes a phenylenebis(methylene) core and two 4-chlorophenyl methanamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[1,2-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine] typically involves a multi-step process. One common method includes the reaction of 1,2-phenylenediamine with formaldehyde and 4-chlorobenzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-[1,2-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxyl or amino-substituted compounds.
Scientific Research Applications
N,N’-[1,2-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of N,N’-[1,2-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- N,N’-[1,3-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine]
- N,N’-[1,4-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine]
- N,N’-[1,2-Phenylenebis(methylene)]bis[1-(4-bromophenyl)methanamine]
Uniqueness
N,N’-[1,2-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine] is unique due to its specific phenylenebis(methylene) core and the presence of 4-chlorophenyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity set it apart from similar compounds.
Properties
CAS No. |
66027-48-3 |
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Molecular Formula |
C22H22Cl2N2 |
Molecular Weight |
385.3 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[[2-[[(4-chlorophenyl)methylamino]methyl]phenyl]methyl]methanamine |
InChI |
InChI=1S/C22H22Cl2N2/c23-21-9-5-17(6-10-21)13-25-15-19-3-1-2-4-20(19)16-26-14-18-7-11-22(24)12-8-18/h1-12,25-26H,13-16H2 |
InChI Key |
VVTLXIXXVQAEDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CC=C(C=C2)Cl)CNCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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